6-Chloro-5-fluoropyridine-3-carboxamide
Overview
Description
6-Chloro-5-fluoropyridine-3-carboxamide is a heterocyclic organic compound that features a pyridine ring substituted with chlorine, fluorine, and carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5-fluoropyridine-3-carboxamide typically involves the halogenation of pyridine derivatives followed by amide formation. One common method includes the reaction of 6-chloro-5-fluoropyridine with an appropriate amine under controlled conditions to form the carboxamide group.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using chlorinating and fluorinating agents, followed by amide formation using catalytic processes to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms in the pyridine ring.
Amide Hydrolysis: Under acidic or basic conditions, the carboxamide group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted pyridine derivatives.
Oxidation Products: Oxidized forms of the pyridine ring, potentially forming pyridine N-oxides.
Hydrolysis Products: Corresponding carboxylic acids and amines.
Scientific Research Applications
6-Chloro-5-fluoropyridine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-5-fluoropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile: Another fluorinated pyridine derivative used in chemical synthesis.
5-Fluoropyridine-3-carboxamide: Lacks the chlorine substitution but shares similar structural features.
Uniqueness: 6-Chloro-5-fluoropyridine-3-carboxamide is unique due to the presence of both chlorine and fluorine substituents on the pyridine ring, which can significantly influence its reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
6-chloro-5-fluoropyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFN2O/c7-5-4(8)1-3(2-10-5)6(9)11/h1-2H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPJZNCLJUHHJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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